MFCD18317832
Description
Based on comparative analysis with analogous compounds (e.g., pyrrolo-triazine derivatives and trifluoromethyl-containing molecules), it is hypothesized to belong to a class of heterocyclic or fluorinated organic compounds. Such compounds are frequently utilized in pharmaceuticals, agrochemicals, and materials science due to their stability, bioavailability, and tunable reactivity .
Properties
IUPAC Name |
2-chloro-5-(4-ethoxy-2-methylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-3-20-11-4-5-12(9(2)6-11)10-7-13(15(18)19)14(16)17-8-10/h4-8H,3H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDASEIPAXOIKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687805 | |
| Record name | 2-Chloro-5-(4-ethoxy-2-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261986-11-1 | |
| Record name | 2-Chloro-5-(4-ethoxy-2-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18317832” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Step 1: Initial formation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure using halogenation or alkylation reactions.
Step 3: Final purification through recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. This ensures consistent quality and high yield. The process typically involves:
Bulk synthesis: Using large quantities of starting materials and reagents.
Automated control: Monitoring reaction conditions such as temperature, pressure, and pH to optimize the reaction.
Purification: Employing industrial-scale purification methods like distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions: “MFCD18317832” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield reduced forms.
Substitution: Participates in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts like palladium or copper.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
“MFCD18317832” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “MFCD18317832” exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways depend on the context of its use, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Structural Analogs: Pyrrolo-Triazine Derivatives
Example Compound: 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS Not Provided, MDL: Analogous to MFCD11044885)
- Molecular Formula : C₉H₁₀ClN₃
- Molecular Weight : 213.65 g/mol
- Key Properties :
- High thermal stability due to aromatic triazine core.
- Chlorine substituent enhances electrophilic reactivity.
- Synthesis : Typically involves cyclization of chlorinated precursors with isopropyl amines under reflux conditions .
Comparison with MFCD18317832 :
- Structural Similarity : Both likely share a pyrrolo-triazine backbone, but this compound may feature alternative substituents (e.g., bromine or methyl groups) influencing solubility and reactivity.
Functional Analogs: Trifluoromethyl-Containing Compounds
Example Compound : 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5, MDL: MFCD00039227)
Comparison with this compound :
- Functional Overlap: Both may serve as intermediates in drug synthesis.
- Divergence : The ketone moiety in the analog allows for nucleophilic additions, whereas this compound’s structure (if pyrrolo-triazine-based) favors electrophilic substitution .
Data Tables for Comparative Analysis
Table 1: Molecular and Physical Properties
Key Research Findings
Structural Analogs: Chlorinated pyrrolo-triazines exhibit superior antimicrobial activity compared to non-halogenated variants, suggesting this compound’s halogen substituents could enhance bioactivity .
Functional Analogs : Trifluoromethyl groups improve metabolic stability in vivo, a trait critical for pharmaceutical applications .
Synthetic Challenges : Fluorinated compounds like this compound require specialized catalysts (e.g., Pd or Cu) for efficient synthesis, increasing production costs compared to chlorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
